molecular formula C10H9NO4 B11898956 8-methoxy-3-nitro-2H-chromene CAS No. 92210-59-8

8-methoxy-3-nitro-2H-chromene

Cat. No.: B11898956
CAS No.: 92210-59-8
M. Wt: 207.18 g/mol
InChI Key: URFBGIBCAXAJQM-UHFFFAOYSA-N
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Description

8-Methoxy-3-nitro-2H-chromene: is an organic compound belonging to the chromene family, characterized by a benzopyran core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base, followed by cyclization to form the chromene ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amino-chromenes and substituted chromenes .

Comparison with Similar Compounds

  • 3-Nitro-2-phenyl-2H-chromene
  • 2H-chromene-3-carboxylate
  • 4H-chromene derivatives

Comparison: 8-Methoxy-3-nitro-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other chromene derivatives, it exhibits enhanced anticancer properties and a broader range of applications in scientific research .

Properties

CAS No.

92210-59-8

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

8-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C10H9NO4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3

InChI Key

URFBGIBCAXAJQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)[N+](=O)[O-]

Origin of Product

United States

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